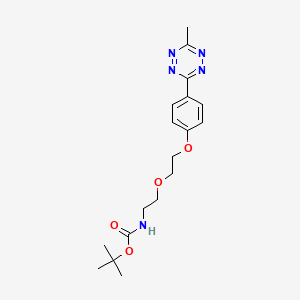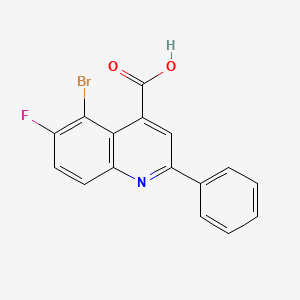
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with carbonyl compounds under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .
化学反应分析
Types of Reactions
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学研究应用
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid has several scientific research applications:
作用机制
The mechanism of action of 5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid involves the inhibition of topoisomerase IIα, which leads to the disruption of DNA replication and cell division . This inhibition induces apoptosis in cancer cells, making it a potential anticancer agent . The compound also interacts with other molecular targets, such as histone deacetylases, which play a role in gene expression regulation .
相似化合物的比较
Similar Compounds
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: Lacks the bromine atom but shares similar biological activities.
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic Acid: Contains a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
2-Phenylquinoline-4-carboxylic Acid: Lacks both bromine and fluorine atoms, used as a precursor for various quinoline derivatives.
Uniqueness
5-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activities.
属性
分子式 |
C16H9BrFNO2 |
|---|---|
分子量 |
346.15 g/mol |
IUPAC 名称 |
5-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-15-11(18)6-7-12-14(15)10(16(20)21)8-13(19-12)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI 键 |
OVQPZJMUZZXWTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=C(C=C3)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
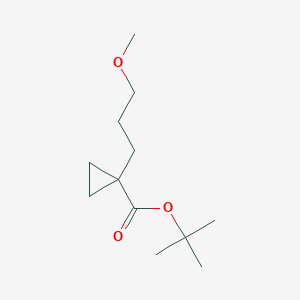
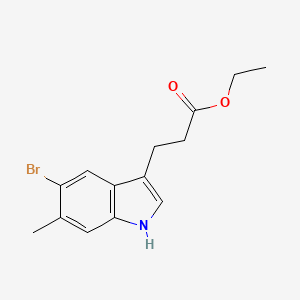


![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
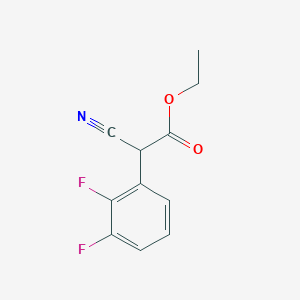
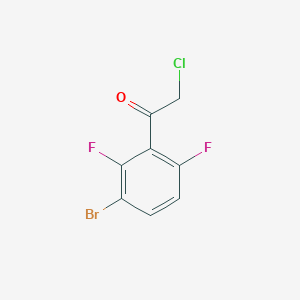
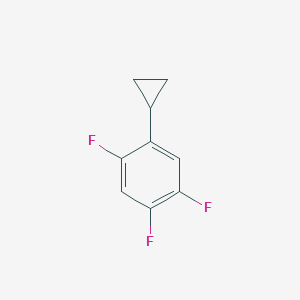
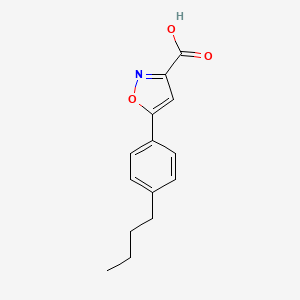
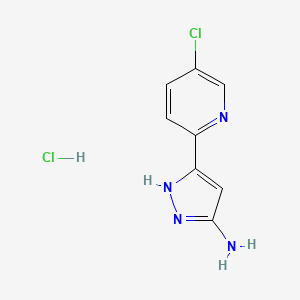
![[3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoylamino]azanium;chloride](/img/structure/B13719045.png)
